2-{5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-benzotriazole
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Overview
Description
2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole is a complex organic compound that features both benzimidazole and benzotriazole moieties. These structures are known for their diverse pharmacological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with appropriate reagents to introduce the benzotriazole moiety. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The benzotriazole moiety can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- 1H,1’H-5,5’-Bibenzo[d][1,2,3]triazole
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
Uniqueness
What sets 2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole apart from similar compounds is its unique combination of benzimidazole and benzotriazole moieties. This dual structure allows it to exhibit a broader range of biological activities and chemical reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H19N5OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-ethoxyphenyl]benzotriazole |
InChI |
InChI=1S/C22H19N5OS/c1-2-28-21-12-11-15(14-29-22-23-16-7-3-4-8-17(16)24-22)13-20(21)27-25-18-9-5-6-10-19(18)26-27/h3-13H,2,14H2,1H3,(H,23,24) |
InChI Key |
MKLHJSGGBUYXKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3N2)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
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